4-Amino-3,5-dimethylphenol (DMAP) is a metabolite of 2,6-dimethylaniline (2,6-DMA), a compound classified as a rodent nasal cavity carcinogen and a possible human carcinogen. DMAP is a key compound in research exploring the metabolism and potential carcinogenicity of 2,6-DMA. It serves as a marker for specific metabolic pathways and its presence provides insights into the body's handling of potentially harmful substances.
While the provided abstracts do not detail a specific synthesis route for DMAP, its formation as a metabolite of 2,6-DMA is consistently highlighted. Research indicates that cytochrome P450 enzymes, specifically 2E1 and 2A6, play a crucial role in the metabolic conversion of 2,6-DMA to DMAP. This metabolic process is a key area of study in understanding DMAP's role in the context of 2,6-DMA exposure.
Another study identified carbonyl reductase 1 (CBR1) as a potential target for resveratrol and its derivatives. One such derivative, 4'-amino-3,5-dihydroxy-trans-stilbene, was immobilized on activated CH-Sepharose to create a resveratrol-affinity resin. This suggests a potential connection between the structure of 4-amino-3,5-dimethylphenol and resveratrol binding, although further research is needed to confirm and explore this relationship.
The abstracts highlight a key chemical reaction involving DMAP - its formation from the rearrangement of N-(2,6-dimethylphenyl)hydroxylamine (DMHA), another metabolite of 2,6-DMA. This rearrangement is catalyzed by cytochrome P450 2E1 and human liver microsomes, and occurs independently of NADPH. This finding suggests a complex interplay of metabolic pathways in the breakdown of 2,6-DMA.
The primary application of DMAP in scientific research, as indicated by the abstracts, is as a marker in studying the metabolism of 2,6-DMA. By analyzing the presence and levels of DMAP, researchers gain insight into the metabolic pathways involved in 2,6-DMA detoxification and potential carcinogenic activation. Furthermore, understanding the interindividual variability in DMAP production could contribute to identifying individuals at higher risk from 2,6-DMA exposure.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2